Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and a dicyclopropylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with dicyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The pyrrolidine ring can be reduced to form a more saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed.
Major Products Formed
Oxidation: Tert-butyl alcohol.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dicyclopropylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate: Lacks the dicyclopropylmethylamino substituent.
Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate: Contains a simpler methylamino group instead of the dicyclopropylmethylamino group.
Uniqueness
Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the dicyclopropylmethylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities .
Properties
Molecular Formula |
C16H28N2O2 |
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Molecular Weight |
280.41 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(dicyclopropylmethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O2/c1-16(2,3)20-15(19)18-9-8-13(10-18)17-14(11-4-5-11)12-6-7-12/h11-14,17H,4-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
IVZMDUVCLFWKJU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(C2CC2)C3CC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
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